molecular formula C10H13NO2S B8025898 3-(Butylsulfanyl)nitrobenzene

3-(Butylsulfanyl)nitrobenzene

Cat. No.: B8025898
M. Wt: 211.28 g/mol
InChI Key: UBGBVXRLUCDAMF-UHFFFAOYSA-N
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Description

3-(Butylsulfanyl)nitrobenzene is an organic compound characterized by a nitro group (-NO2) and a butylsulfanyl group (-S-Butyl) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)nitrobenzene typically involves the nitration of butylsulfanylbenzene. This process can be carried out using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfur trioxide (SO3) in the presence of strong acids can enhance the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfanyl)nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), chlorine dioxide (ClO2)

    Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted benzene derivatives

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)nitrobenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

3-(Butylsulfanyl)nitrobenzene can be compared with other similar compounds such as:

  • 3-Benzylsulfanyl-4,5-diphenyl-4H-1,2,4-triazole
  • 5-Methylsulfanyl-1-phenyl-1H-tetrazole
  • 2-Methylsulfanyl-1H-benzimidazole
  • 2-Benzylsulfanyl-1H-benzimidazole
  • 1-Butylsulfanyl-4-nitrobenzene

These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the butylsulfanyl group in this compound provides unique chemical properties that can be exploited in various applications.

Properties

IUPAC Name

1-butylsulfanyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGBVXRLUCDAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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